2-Aminomethylpyrimidine methanesulfonate

Description

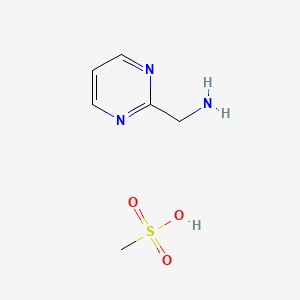

2-Aminomethylpyrimidine methanesulfonate (C₆H₉N₃O₃S) is a heterocyclic organic compound comprising a pyrimidine backbone substituted with an aminomethyl group and a methanesulfonate counterion. Its structure has been elucidated using crystallographic methods such as SHELX-based refinement, a widely adopted tool for small-molecule analysis . For instance, pyrimidine derivatives are frequently utilized in drug design due to their bioactive properties, and methanesulfonate salts often enhance solubility for formulation purposes .

Properties

Molecular Formula |

C6H11N3O3S |

|---|---|

Molecular Weight |

205.24 g/mol |

IUPAC Name |

methanesulfonic acid;pyrimidin-2-ylmethanamine |

InChI |

InChI=1S/C5H7N3.CH4O3S/c6-4-5-7-2-1-3-8-5;1-5(2,3)4/h1-3H,4,6H2;1H3,(H,2,3,4) |

InChI Key |

KPHYZXNSRFAWKM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1=CN=C(N=C1)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemicals

Bensulfuron-methyl (C₁₆H₁₈N₄O₇S) and related sulfonylurea herbicides () share a pyrimidinyl moiety but differ in functional groups. These compounds incorporate sulfonylurea bridges and methyl ester groups, enabling herbicidal activity by inhibiting acetolactate synthase in plants. In contrast, 2-aminomethylpyrimidine methanesulfonate lacks the sulfonylurea group, suggesting divergent biological targets .

Key Structural Differences:

| Compound | Core Structure | Key Functional Groups | Primary Application |

|---|---|---|---|

| This compound | Pyrimidine | Aminomethyl, methanesulfonate | Research chemical |

| Bensulfuron-methyl | Pyrimidine | Sulfonylurea, methyl ester | Herbicide |

Heterocyclic Derivatives with Aminomethyl Groups

4-Aminomethylpyridine (C₆H₈N₂) and 2-Amino-4-methylthiazole () are heterocyclic analogs with aminomethyl substituents. While 4-aminomethylpyridine is a pharmaceutical intermediate, 2-amino-4-methylthiazole is employed in polymer and dye synthesis.

Methanesulfonate-Containing Compounds

Methyl methanesulfonate (MMS) (C₂H₆O₃S), an alkylating agent, contains a methanesulfonate ester group. MMS is highly genotoxic, activating p53-dependent DNA damage responses at 200 μM (). In contrast, this compound’s methanesulfonate group likely serves as a counterion rather than a reactive moiety, implying lower direct genotoxicity .

Toxicity Comparison:

| Compound | Genotoxic Potential | Key Mechanism |

|---|---|---|

| Methyl methanesulfonate | High | DNA alkylation, p53 activation |

| This compound | Low (inferred) | Research chemical; limited toxicity data |

Research Findings and Data Gaps

- Structural Analysis: SHELX software has been pivotal in resolving crystal structures of related compounds, such as 2-aminoanilinium 4-methylbenzenesulfonate, highlighting the role of sulfonate groups in stabilizing ionic crystals .

- Transcriptomic Effects: Methyl methanesulfonate (MMS) induces p53-dependent gene expression at 200 μM, with 147 unique genes regulated (). Similar studies on this compound are absent but could clarify its biological interactions.

- Applications: Sulfonylureas dominate agrochemical use, while aminomethylpyrimidine derivatives remain underexplored in drug development, suggesting avenues for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.